molecular formula C9H7IN2O B8655964 3-Methyl-5-(4-iodophenyl)-1,2,4-oxadiazole

3-Methyl-5-(4-iodophenyl)-1,2,4-oxadiazole

Cat. No. B8655964
M. Wt: 286.07 g/mol
InChI Key: POKLGZJTWCIJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425555B2

Procedure details

1,1′-Carbonyldiimidazole (0.49 g, 3 mmol) was added to a solution of 4-iodobenzoic acid (0.5 g, 2 mmol) in dry dimethylformamide (4 ml) and stirred at room temperature for 30 minutes. N-hydroxy-acetamidine (0.224 g, 3 mmol) was added and stirring at room temperature continued for 16 hours. Sodium methoxide in methanol (25% wt solution; 1.1 ml, 5 mmol) was added and the mixture heated at 80° C. for 6 hours. Once cool, ethyl acetate (50 ml) and water (50 ml) were added. The organic layer was washed with water (50 ml), brine (50 ml), dried over magnesium sulfate, filtered and solvent removed in vacuo. The residue was purified by silica SPE cartridge (5 g) (100% cyclohexane, 20:1 cyclohexane/ethyl acetate v:v to 10:1 cyclohexane/ethyl acetate v:v) to yield the desired product as a white solid (0.15 g, 0.52 mmol).
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.224 g
Type
reactant
Reaction Step Two
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N1C=CN=C1)(N1C=CN=C1)=O.[I:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([OH:20])=O)=[CH:16][CH:15]=1.O[NH:24][C:25](=[NH:27])[CH3:26].C[O-].[Na+].CO>CN(C)C=O.O.C(OCC)(=O)C>[I:13][C:14]1[CH:15]=[CH:16][C:17]([C:18]2[O:20][N:27]=[C:25]([CH3:26])[N:24]=2)=[CH:21][CH:22]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.49 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
0.5 g
Type
reactant
Smiles
IC1=CC=C(C(=O)O)C=C1
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.224 g
Type
reactant
Smiles
ONC(C)=N
Step Three
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1.1 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring at room temperature
WAIT
Type
WAIT
Details
continued for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 80° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
Once cool
WASH
Type
WASH
Details
The organic layer was washed with water (50 ml), brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica SPE cartridge (5 g) (100% cyclohexane, 20:1 cyclohexane/ethyl acetate v:v to 10:1 cyclohexane/ethyl acetate v:v)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=CC=C(C=C1)C1=NC(=NO1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.52 mmol
AMOUNT: MASS 0.15 g
YIELD: CALCULATEDPERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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